N-(2-hydroxyethyl)-2-(2,4,5-trichlorophenoxy)acetamide
Overview
Description
N-(2-hydroxyethyl)-2-(2,4,5-trichlorophenoxy)acetamide, more commonly referred to as HETPA, is a synthetic organic compound with a variety of applications. HETPA has been studied extensively in the scientific literature due to its unique structure and properties.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for N-(2-hydroxyethyl)-2-(2,4,5-trichlorophenoxy)acetamide involves the reaction of 2,4,5-trichlorophenol with chloroacetyl chloride to form 2,4,5-trichlorophenoxyacetyl chloride. This intermediate is then reacted with ethanolamine to form the final product.
Starting Materials
2,4,5-trichlorophenol, Chloroacetyl chloride, Ethanolamine
Reaction
Step 1: 2,4,5-trichlorophenol is reacted with chloroacetyl chloride in the presence of a base such as pyridine to form 2,4,5-trichlorophenoxyacetyl chloride., Step 2: The intermediate 2,4,5-trichlorophenoxyacetyl chloride is then reacted with ethanolamine in the presence of a base such as triethylamine to form N-(2-hydroxyethyl)-2-(2,4,5-trichlorophenoxy)acetamide., Step 3: The final product is purified by recrystallization from a suitable solvent such as ethanol.
Scientific Research Applications
HETPA has been studied extensively in the scientific literature due to its unique structure and properties. It has been used as a model compound to study the effects of various environmental contaminants on aquatic ecosystems. Additionally, HETPA has been studied as a potential herbicide, fungicide, and insecticide. It has also been studied as a potential pharmaceutical agent, with studies indicating that it may have anti-inflammatory, anti-bacterial, and anti-fungal properties.
Mechanism Of Action
The exact mechanism of action of HETPA is still not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the biosynthesis of fatty acids and other lipids. It is thought to bind to specific sites on the enzymes, blocking their activity and preventing the synthesis of fatty acids and other lipids.
Biochemical And Physiological Effects
HETPA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, fungi, and insects. It has also been shown to have anti-inflammatory and anti-bacterial properties, as well as being effective against certain types of cancer cells. Additionally, it has been demonstrated to reduce the production of certain hormones and to inhibit the activity of certain enzymes.
Advantages And Limitations For Lab Experiments
HETPA has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in a variety of conditions. Additionally, it is relatively non-toxic, making it safe to use in experiments. However, it is important to note that HETPA can be toxic in high concentrations, and it is important to use appropriate safety protocols when working with this compound.
Future Directions
Given the wide range of potential applications of HETPA, there are numerous potential future directions for research. These include further studies into the mechanism of action of HETPA, as well as studies into its potential use as an herbicide, fungicide, insecticide, and pharmaceutical agent. Additionally, further research into the biochemical and physiological effects of HETPA could lead to the development of new drugs and treatments. Finally, further research into the synthesis of HETPA could lead to more efficient and cost-effective methods of production.
properties
IUPAC Name |
N-(2-hydroxyethyl)-2-(2,4,5-trichlorophenoxy)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl3NO3/c11-6-3-8(13)9(4-7(6)12)17-5-10(16)14-1-2-15/h3-4,15H,1-2,5H2,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPZSNRNEAOSDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70307235 | |
Record name | N-(2-hydroxyethyl)-2-(2,4,5-trichlorophenoxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70307235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxyethyl)-2-(2,4,5-trichlorophenoxy)acetamide | |
CAS RN |
19336-01-7 | |
Record name | NSC190477 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190477 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-hydroxyethyl)-2-(2,4,5-trichlorophenoxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70307235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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